

# Spectroscopic Profile of 4-Nitrobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrobenzaldehyde

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of **4-Nitrobenzaldehyde**, providing researchers, scientists, and drug development professionals with a comprehensive reference for this key chemical intermediate.

This technical guide offers a detailed examination of the spectroscopic characteristics of **4-Nitrobenzaldehyde** ( $C_7H_5NO_3$ ), a crucial building block in the synthesis of various pharmaceutical compounds and other organic materials. A thorough understanding of its spectral properties is fundamental for reaction monitoring, quality control, and structural elucidation. This document presents a compilation of  $^1H$  NMR,  $^{13}C$  NMR, IR, and UV-Vis data in a structured format, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for **4-Nitrobenzaldehyde**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data of **4-Nitrobenzaldehyde**.

Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
CDCl <sub>3</sub>	10.17	s	-	Aldehydic H
8.41	d	12.0	Aromatic H	
8.09	d	8.0	Aromatic H	
DMSO-d <sub>6</sub>	10.13	s	-	Aldehydic H
8.11	s	-	Aromatic H	

s = singlet, d = doublet

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Nitrobenzaldehyde**.[\[1\]](#)

Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
CDCl <sub>3</sub> <a href="#">[1]</a>	190.4	C=O (Aldehyde)
151.1	C-NO <sub>2</sub>	
140.1	C-CHO	
130.5	Aromatic CH	
124.3	Aromatic CH	
DMSO-d <sub>6</sub> <a href="#">[2]</a>	193.1	C=O (Aldehyde)
139.7	Aromatic C	
130.0	Aromatic CH	

## Infrared (IR) Spectroscopy

The solid-state IR spectrum of **4-Nitrobenzaldehyde** is typically obtained using a KBr pellet. The characteristic absorption bands provide information about the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands of **4-Nitrobenzaldehyde**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2850, 2750	Weak	Aldehydic C-H stretch (Fermi resonance)
1705	Strong	C=O stretch (Aldehyde)
1600	Medium	Aromatic C=C stretch
1520	Strong	Asymmetric NO <sub>2</sub> stretch
1350	Strong	Symmetric NO <sub>2</sub> stretch
850	Strong	C-N stretch
820	Strong	p-disubstituted benzene C-H bend

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Nitrobenzaldehyde** exhibits absorption bands corresponding to electronic transitions within the molecule. The position of these bands can be influenced by the solvent polarity.[\[3\]](#)[\[4\]](#)

Table 4: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) of **4-Nitrobenzaldehyde**.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ ) $\text{M}^{-1}\text{cm}^{-1}$	Transition
Cyclohexane	~250	~10,000	$\pi \rightarrow \pi^*$ (nitro and benzene groups)
~300	~1,000	$\pi \rightarrow \pi^*$ (arene function)	
~350	~100	$n \rightarrow \pi^*$ (nitro and aldehyde moieties)	
Acetonitrile	~250	-	$\pi \rightarrow \pi^*$ (nitro and benzene groups)
~300	-	$\pi \rightarrow \pi^*$ (arene function)	
~350	-	$n \rightarrow \pi^*$ (nitro and aldehyde moieties)	

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

### NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Nitrobenzaldehyde** for  $^1\text{H}$  NMR, or 50-100 mg for  $^{13}\text{C}$  NMR, and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

#### Instrumentation and Data Acquisition:

- The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For  $^1\text{H}$  NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR: A greater number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

#### Data Processing:

- Apply a Fourier transform to the raw free induction decay (FID) data.
- Perform phase and baseline corrections to obtain a clean spectrum.
- For  $^1\text{H}$  NMR, integrate the peaks to determine the relative ratios of the different types of protons.
- Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

## Infrared (IR) Spectroscopy (KBr Pellet Method)

#### Sample Preparation:

- Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
- In an agate mortar, grind 1-2 mg of **4-Nitrobenzaldehyde** with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder.
- Transfer the powder to a pellet-forming die.

- Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent or translucent pellet.

#### Instrumentation and Data Acquisition:

- Record a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.
- Place the sample pellet in the sample holder of an FTIR spectrometer.
- Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans to improve the signal-to-noise ratio.

#### Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

## UV-Vis Spectroscopy

#### Sample Preparation:

- Prepare a stock solution of **4-Nitrobenzaldehyde** of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).
- From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0 for optimal accuracy.
- Use clean quartz cuvettes for all measurements.

#### Instrumentation and Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.
- Fill a cuvette with the pure solvent to be used as a reference (blank).
- Record a baseline spectrum with the blank in both the sample and reference beams.

- Replace the blank in the sample beam with the cuvette containing the **4-Nitrobenzaldehyde** solution.
- Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

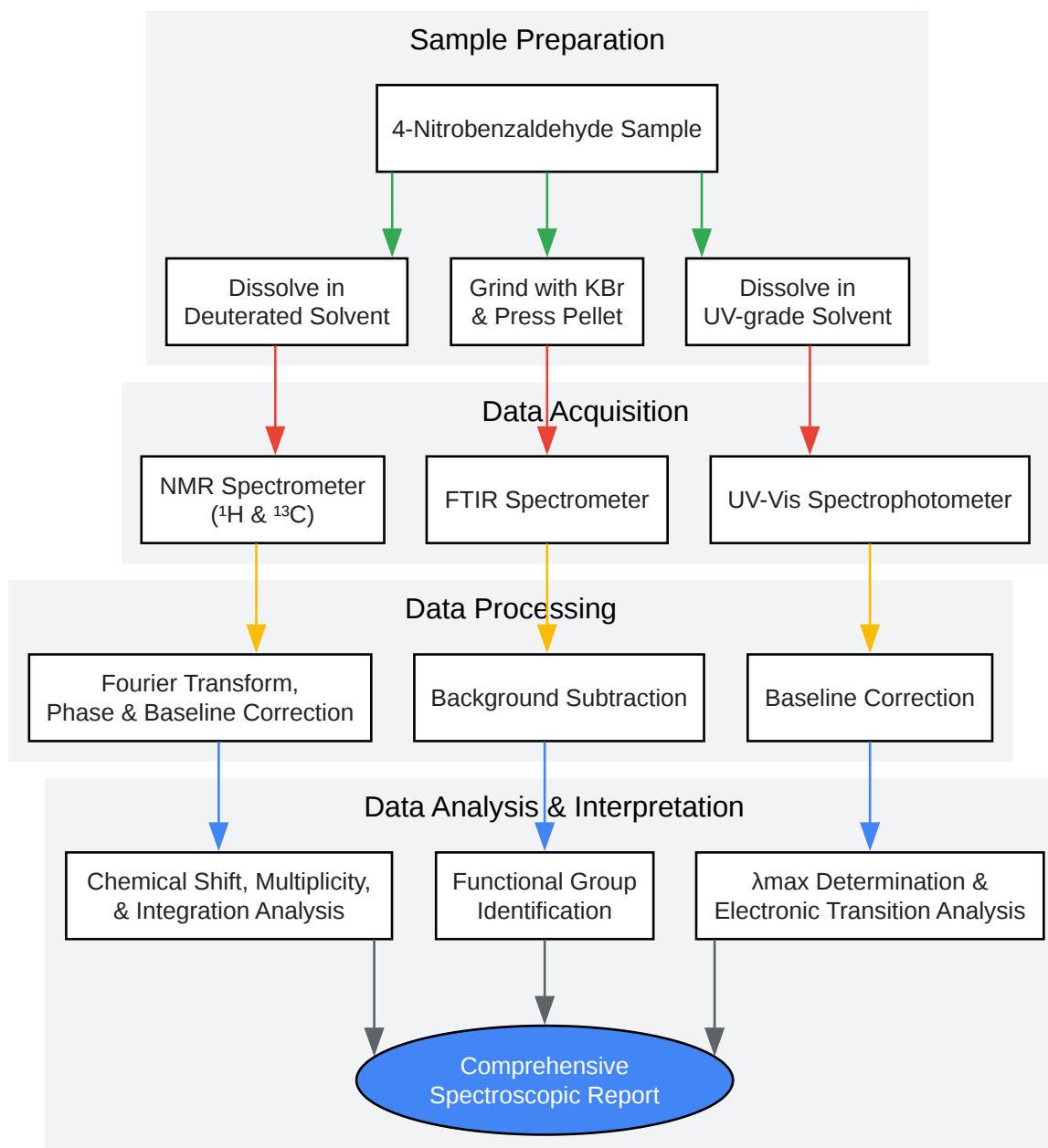
#### Data Processing:

- The instrument software will automatically subtract the blank absorbance from the sample absorbance.
- Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
- If a calibration curve was generated from the serial dilutions, the concentration of an unknown sample can be determined using the Beer-Lambert law.

## Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Nitrobenzaldehyde**.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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